1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene

Catalog No.
S15388543
CAS No.
123560-57-6
M.F
C25H28F2O
M. Wt
382.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohe...

CAS Number

123560-57-6

Product Name

1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene

IUPAC Name

1-ethoxy-2,3-difluoro-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene

Molecular Formula

C25H28F2O

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C25H28F2O/c1-3-5-18-6-11-20(12-7-18)21-13-8-19(9-14-21)10-15-22-16-17-23(28-4-2)25(27)24(22)26/h8-9,13-14,16-18,20H,3-7,11-12H2,1-2H3

InChI Key

LHHCXPLNJQVGFH-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=C(C(=C(C=C3)OCC)F)F

1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene, with the CAS number 174350-05-1, is a synthetic organic compound notable for its complex structure that includes both ethoxy and difluoro groups. This compound is characterized by a molecular formula of C17H24F2OC_{17}H_{24}F_{2}O and a molecular weight of 282.37 g/mol. It appears as a white to almost white solid and is typically stored at room temperature in a cool and dark place to maintain its stability and purity, which is reported to be greater than 98% .

, including:

  • Nucleophilic substitution: The ethoxy group can be replaced by nucleophiles under appropriate conditions.
  • Electrophilic aromatic substitution: The difluoro substituents can influence the reactivity of the aromatic ring, making it susceptible to further substitutions.

Specific reaction pathways would depend on the reaction conditions and the presence of other reagents.

The synthesis of 1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene can be approached through several methods:

  • Sonogashira Coupling: This method involves coupling an aryl halide with an alkyne in the presence of a palladium catalyst. The ethoxy group can be introduced at an appropriate stage.
  • Fluorination Reactions: The introduction of fluorine atoms can be achieved through electrophilic fluorination techniques or by using fluorinating agents like Selectfluor.
  • Functional Group Transformations: Starting from simpler precursors, various functional group transformations can be employed to introduce the necessary ethoxy and difluoro groups.

These methods require careful optimization to achieve high yields and purity.

1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene may find applications in:

  • Organic Electronics: Due to its unique electronic properties, it could be utilized in organic light-emitting diodes (OLEDs) or organic photovoltaics.
  • Pharmaceutical Development: Its structural features may contribute to drug design efforts targeting specific biological pathways.

Interaction studies involving 1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene could focus on:

  • Protein Binding: Investigating how this compound interacts with various proteins could provide insights into its potential therapeutic uses.
  • Cellular Uptake: Understanding how effectively this compound penetrates cellular membranes can inform its bioavailability and efficacy.

Such studies would typically employ techniques like surface plasmon resonance or fluorescence spectroscopy.

Several compounds share structural similarities with 1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
1-Ethoxy-2-fluoro-4-(phenylethynyl)benzeneContains a single fluorine atomSimpler structure may lead to different electronic properties
1-Methoxy-2,3-difluoro-4-(trans-butylcyclohexyl)benzeneDifferent alkoxy groupPotentially altered solubility and reactivity
1-Ethoxy-2-chloro-4-(trans-cyclohexyl)benzeneContains chlorine instead of fluorineMay exhibit different biological activities due to halogen differences

These comparisons highlight the unique aspects of 1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene in terms of its structural complexity and potential applications in various fields.

XLogP3

8.4

Hydrogen Bond Acceptor Count

3

Exact Mass

382.21082184 g/mol

Monoisotopic Mass

382.21082184 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-11-2024

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